Promethazine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

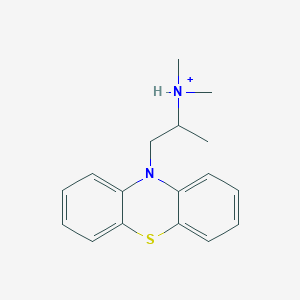

Promethazine(1+) is an ammonium ion that results from the protonation of the dimethyl-substituted nitrogen of promethazine. It is a conjugate acid of a promethazine.

Aplicaciones Científicas De Investigación

Medical Applications

Promethazine is utilized in various clinical settings, primarily for its antihistaminic, sedative, and antiemetic properties. The following table summarizes its FDA-approved and off-label uses:

| Application | Description |

|---|---|

| Allergic Conditions | Treats seasonal allergic rhinitis, allergic conjunctivitis, and urticaria. |

| Nausea and Vomiting | Used for nausea associated with anesthesia, chemotherapy, and postoperative care. |

| Motion Sickness | Effective as prophylactic therapy when administered before travel or triggering events. |

| Sedation | Provides preoperative and postoperative sedation; also used in obstetric settings. |

| Hyperemesis Gravidarum | Recommended for severe nausea during pregnancy when other treatments fail. |

| Anaphylaxis | Serves as adjunctive therapy alongside epinephrine in severe allergic reactions. |

| Short-term Insomnia | Utilized for managing sleep disorders in certain patients. |

Sedation in Clinical Practice

A study published in StatPearls highlights the effectiveness of promethazine for sedation in preoperative patients. It demonstrated that patients receiving promethazine reported lower anxiety levels compared to those receiving placebo treatment . The sedative effects were attributed to both its antihistaminic properties and its action on central nervous system receptors.

Nausea Management During Pregnancy

Research indicates that promethazine is particularly effective for managing nausea and vomiting during pregnancy. A randomized controlled trial compared promethazine with metoclopramide in women experiencing hyperemesis gravidarum. Both medications showed similar efficacy; however, adverse effects such as drowsiness were more prevalent in the promethazine group . This study underscores the importance of careful patient selection when prescribing promethazine during pregnancy.

Motion Sickness Prevention

Promethazine has been studied extensively for its role in preventing motion sickness. A clinical trial found that administration 30 minutes prior to travel significantly reduced symptoms compared to placebo . This finding supports the use of promethazine as a first-line treatment for individuals prone to motion sickness.

Análisis De Reacciones Químicas

One-Electron Oxidation Reactions

Promethazine(1+) undergoes rapid one-electron oxidation with various radicals, forming a stable radical cation (PZH₂⁺- ). Key findings include:

Reaction Kinetics

-

Rate Constants : Oxidation rates vary significantly depending on the oxidizing radical (Table 1). For example:

Radical Cation Formation

-

Spectral Properties : PZH₂⁺- exhibits dual absorption maxima:

Table 1: Rate Constants for Oxidation of Promethazine(1+)

| Oxidizing Radical | Rate Constant (kmol−1dm3s−1) | Yield of PZH₂⁺- (% of oxidant) |

|---|---|---|

| Br₂⁻- | 4.0×109 | 95% |

| (SCN)₂⁻- | 8.8×109 | 97% |

| N₃- | 2.8×109 | 89% |

Hydroxyl Radical-Induced Oxidation

Hydroxyl radicals (- OH) react with promethazine(1+) via two pathways:

-

Direct Electron Transfer : Forms PZH₂⁺- (k=2.8×109mol−1dm3s−1) .

-

- OH-Adduct Formation : Produces PZH(OH)⁺- , which undergoes pH-dependent decay to PZH₂⁺- (Figure 1):

**Figure 1: pH-Dependent Decay of PZH(OH)⁺- **

Photodegradation and Radical Dimerization

Under light and aerobic conditions, promethazine(1+) forms reactive intermediates:

-

Semiquinone Radical (PROM- ) : Generated via photooxidation, further degrading to phenazathionium ion (PROM- ⁺) .

-

Sulfoxide Formation : PROM- ⁺ reacts with water to yield sulfoxide derivatives .

-

Dimerization : Two semiquinone radicals combine to form a terminated dimer (PROM–PROM) .

Degradation Pathway :

Promethazine 1 hν,O2PROM →PROM H2OSulfoxide

Multi-Step Electron Transfer

Promethazine(1+) participates in cascading redox reactions. For example, in a system containing (t-C₄H₉)₂S and CH₃SSCH₃:

-

Initial oxidation of (t-C₄H₉)₂S by - OH forms (t-C₄H₉S–t-C₄H₉)⁺- .

-

Subsequent electron transfer to CH₃SSCH₃ produces (CH₃SSCH₃)⁺- .

Key Observation :

-

Step-wise transfer enables oxidation even if the primary radical is not in direct contact with promethazine(1+).

pH-Dependent Reactivity

Protonation state critically influences reaction mechanisms:

Propiedades

Fórmula molecular |

C17H21N2S+ |

|---|---|

Peso molecular |

285.4 g/mol |

Nombre IUPAC |

dimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |

InChI |

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/p+1 |

Clave InChI |

PWWVAXIEGOYWEE-UHFFFAOYSA-O |

SMILES canónico |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.